

physical and chemical characteristics of tert-Butyl (3-ethylpyridin-2-yl)carbamate

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Compound of Interest

Compound Name: *tert-Butyl (3-ethylpyridin-2-yl)carbamate*

Cat. No.: B170789

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An In-depth Technical Guide to *tert-Butyl (3-ethylpyridin-2-yl)carbamate*

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-ethylpyridin-2-yl)carbamate, with the CAS number 149489-03-2, is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development.^{[1][2][3][4]} Its structure, featuring a pyridine ring substituted with an ethyl group and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable building block in the synthesis of more complex molecules, particularly as a precursor to substituted 2-aminopyridines. The Boc protecting group offers a stable yet readily cleavable means of masking the reactivity of the amine functionality, allowing for selective modifications at other positions of the pyridine ring. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, its synthesis, and its potential applications.

Physicochemical Characteristics

Precise experimental data for **tert-Butyl (3-ethylpyridin-2-yl)carbamate** is not widely published. However, based on available data from chemical suppliers and computational

predictions for structurally similar compounds, we can compile a profile of its key properties.

Property	Value	Source
CAS Number	149489-03-2	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂	[3] [4]
Molecular Weight	222.28 g/mol	[3] [4]
Density	1.087 g/cm ³	[3]
Melting Point	Not explicitly reported. Expected to be a low-melting solid.	
Boiling Point	Not explicitly reported.	
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.	

Synthesis and Reactivity

The synthesis of **tert-Butyl (3-ethylpyridin-2-yl)carbamate** typically involves the N-Boc protection of the corresponding amine precursor, 2-amino-3-ethylpyridine. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[\[5\]](#)[\[6\]](#)

General Synthetic Protocol: N-Boc Protection of 2-amino-3-ethylpyridine

This protocol is based on established methods for the N-Boc protection of aminopyridines.[\[7\]](#)[\[8\]](#)

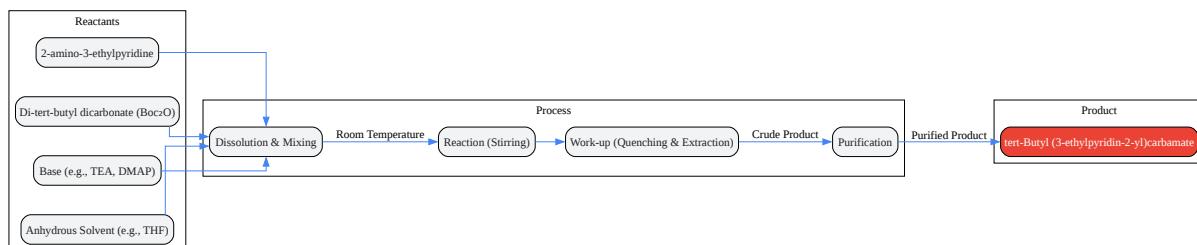
Materials:

- 2-amino-3-ethylpyridine
- Di-tert-butyl dicarbonate (Boc₂O)

- Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
- Base (e.g., triethylamine (TEA), 4-dimethylaminopyridine (DMAP) - catalytic amount)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware for organic synthesis

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-ethylpyridine in the chosen anhydrous solvent.
- To this solution, add the base. If using a non-nucleophilic base like triethylamine, typically 1.1 to 1.5 equivalents are used. If using DMAP, a catalytic amount (e.g., 0.1 equivalents) is sufficient.^{[5][9]}
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude **tert-Butyl (3-ethylpyridin-2-yl)carbamate** can be purified by column chromatography on silica gel or by recrystallization.



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Caption: General workflow for the synthesis of **tert-Butyl (3-ethylpyridin-2-yl)carbamate**.

Reactivity and Deprotection

The Boc group is known for its stability under a wide range of conditions, including basic and nucleophilic environments.^[6] This stability allows for chemical modifications to be performed on the pyridine ring or the ethyl substituent without affecting the protected amine.

The deprotection of the Boc group is most commonly achieved under acidic conditions.^[10]

Deprotection Protocol:

- Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane or 1,4-dioxane.
- Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

- Stir the reaction at room temperature for 1-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, the solvent and excess acid are removed under reduced pressure. The product is often obtained as the corresponding ammonium salt.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **tert-Butyl (3-ethylpyridin-2-yl)carbamate** are not readily available, we can predict the key features based on the known spectra of similar compounds, such as 2-(Boc-amino)-3-methylpyridine and other N-Boc protected amines.[\[7\]](#)[\[11\]](#)
[\[12\]](#)[\[13\]](#)[\[14\]](#)

¹H NMR Spectroscopy

- tert-Butyl group: A characteristic singlet peak at approximately 1.5 ppm, integrating to 9 protons.
- Ethyl group: A triplet for the methyl protons (CH₃) around 1.2 ppm and a quartet for the methylene protons (CH₂) around 2.7 ppm.
- Pyridine ring protons: A series of multiplets or distinct signals in the aromatic region (approximately 7.0-8.5 ppm).
- N-H proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of 6-9 ppm.

¹³C NMR Spectroscopy

- tert-Butyl group: A signal for the quaternary carbon around 80 ppm and a signal for the methyl carbons around 28 ppm.
- Carbamate carbonyl: A peak in the range of 152-156 ppm.
- Ethyl group: Signals for the methyl and methylene carbons.

- Pyridine ring carbons: A set of signals in the aromatic region, typically between 110 and 150 ppm.

Infrared (IR) Spectroscopy

- N-H stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm^{-1} .
- C-H stretches: Bands in the 2850-3000 cm^{-1} region corresponding to the aliphatic C-H bonds of the tert-butyl and ethyl groups.
- C=O stretch (carbamate): A strong, sharp absorption band around 1700-1725 cm^{-1} .
- C-N stretch and N-H bend: Absorptions in the fingerprint region, typically around 1500-1530 cm^{-1} .
- C-O stretch: A band in the region of 1160-1250 cm^{-1} .

Applications in Drug Development

Substituted 2-aminopyridines are a common scaffold in many biologically active compounds and approved drugs. The ability to selectively protect the 2-amino group with a Boc moiety, as in **tert-Butyl (3-ethylpyridin-2-yl)carbamate**, is crucial for multi-step syntheses. It allows for the introduction of various functional groups onto the pyridine ring through reactions such as halogenation, nitration, or metal-catalyzed cross-coupling reactions, without interference from the reactive amino group. Following these transformations, the Boc group can be cleanly removed to reveal the 2-amino functionality, leading to the final target molecule.

Safety and Handling

As with all laboratory chemicals, **tert-Butyl (3-ethylpyridin-2-yl)carbamate** should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance.

Conclusion

tert-Butyl (3-ethylpyridin-2-yl)carbamate is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While a complete experimental dataset for its physical properties is not yet widely disseminated, its synthesis and reactivity are well-understood based on the established chemistry of N-Boc protected aminopyridines. This guide provides a solid foundation for researchers and drug development professionals working with this and similar compounds, highlighting its key characteristics and utility in the synthesis of complex molecular architectures.

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